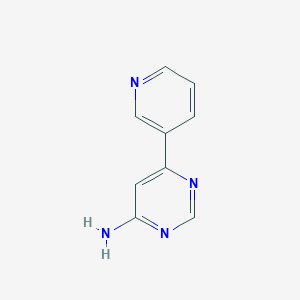

6-(Pyridin-3-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-pyridin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRKGLYZWQCCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Pyridin-3-yl)pyrimidin-4-amine: A Core Scaffold for Kinase Inhibitors

CAS Number: 1192814-34-8

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(pyridin-3-yl)pyrimidin-4-amine, a heterocyclic amine that has emerged as a critical scaffold in the design of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2). This document delves into the compound's chemical identity, synthesis methodologies, physicochemical properties, and its established role as a privileged structure in medicinal chemistry. A significant focus is placed on its mechanism of action as a CDK2 inhibitor, supported by available biological activity data on its analogues. Furthermore, this guide outlines detailed experimental protocols and discusses the future potential of this scaffold in the development of targeted cancer therapeutics.

Introduction: The Significance of the Pyridinylpyrimidine Scaffold

The pyridine and pyrimidine ring systems are fundamental building blocks in the realm of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The fusion of these two heterocycles into a pyridinylpyrimidine scaffold has given rise to a class of compounds with significant therapeutic potential, particularly in oncology. This compound, with its unique arrangement of nitrogen atoms and aromatic character, serves as a versatile platform for the development of targeted kinase inhibitors. Kinases, enzymes that catalyze the transfer of phosphate groups, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the pyridinylpyrimidine scaffold to interact with the ATP-binding site of various kinases has made it a focal point for drug discovery efforts.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development, influencing factors such as solubility, permeability, and metabolic stability.

| Property | Value | Reference |

| CAS Number | 1192814-34-8 | [2] |

| Molecular Formula | C₉H₈N₄ | [2] |

| Molecular Weight | 172.19 g/mol | [2] |

| Purity | Typically ≥97% | [3] |

| InChI Key | VPRKGLYZWQCCHU-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

While a specific, detailed, step-by-step synthesis protocol for this compound is not widely published, the synthesis of its analogues generally follows established synthetic routes for substituted pyrimidines. A common and effective method involves a Suzuki coupling reaction.[4]

Conceptual Synthesis Workflow

The synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues often starts from dichloropyrimidines. The process involves an initial nucleophilic substitution followed by a Suzuki coupling with an appropriate boronic acid or ester.[4]

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for Suzuki Coupling of Related Analogues

The following is a generalized protocol based on the synthesis of similar pyrimidine derivatives and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a solution of a suitable chloro-pyrimidine precursor in a solvent such as 1,4-dioxane or DMF, add pyridine-3-boronic acid (1.1 to 1.5 equivalents).

-

Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Mechanism of Action and Biological Activity: A Focus on CDK2 Inhibition

The this compound scaffold has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers.[6] Therefore, inhibitors of CDK2 are of significant interest as potential anti-cancer agents.

The CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle. The activated CDK2/cyclin complex phosphorylates various substrates, leading to the initiation of DNA replication and progression through the cell cycle.

Caption: Simplified diagram of the CDK2 signaling pathway and the inhibitory action of this compound analogues.

In silico studies of N-(pyridin-3-yl)pyrimidin-4-amine analogues have shown that they establish strong inhibitory interactions within the CDK2 active site. These interactions are believed to stabilize the protein structure in a non-functional conformation, thereby preventing the binding of ATP and subsequent phosphorylation of substrates.[6]

Biological Activity of Analogues

For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and evaluated as potent CDK2 inhibitors. One of the most promising compounds from this series, compound 7l, exhibited a broad anti-proliferative efficacy toward diverse cancer cell lines including MV4-11, HT-29, MCF-7, and HeLa with IC₅₀ values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. This compound also demonstrated potent CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM.[5]

Another study on pyridin-3-yl pyrimidines identified compounds with potent Bcr-Abl inhibitory activity, suggesting the versatility of this scaffold in targeting different kinases involved in cancer.[7]

ADME-Tox Profile: Considerations for Drug Development

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. While a comprehensive experimental ADME-Tox profile for this compound is not publicly available, in silico and in vitro assessments of related pyrimidine derivatives can provide valuable insights.

-

Absorption: The oral bioavailability of small molecule inhibitors is a key consideration. Factors such as solubility and permeability, which can be predicted using computational models, play a significant role.

-

Distribution: The distribution of the compound to the target tissue is essential for its efficacy.

-

Metabolism: The metabolic stability of the compound, often assessed using liver microsomes, will influence its half-life and potential for drug-drug interactions.

-

Excretion: The route and rate of excretion are important for determining dosing regimens.

-

Toxicity: Early assessment of potential toxicities, such as cytotoxicity and off-target effects, is crucial to de-risk a drug development program. In vitro ADME-Tox assessments of related compounds have been reported, providing a framework for evaluating new derivatives.[8]

Future Perspectives and Conclusion

This compound has established itself as a valuable and versatile scaffold in the design of kinase inhibitors, with a particular emphasis on CDK2. The potent anti-proliferative activity of its derivatives highlights the significant potential of this chemical class in the development of novel cancer therapeutics.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the this compound core to improve potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Kinase Targets: Investigating the activity of this scaffold against other kinases implicated in disease.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of promising analogues in preclinical animal models.

References

- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 2. This compound | 1192814-34-8 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-(4-Chlorophenyl)-2-(pyridin-3-yl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Pyridin-3-yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural, spectroscopic, and physicochemical characteristics. Where experimental data is not publicly available, this guide outlines robust, field-proven methodologies for their determination, underscoring the causality behind experimental choices. This guide is designed to be a living document, providing a solid foundation for further research and application of this versatile molecule.

Introduction

This compound is a bicyclic aromatic amine containing both a pyridine and a pyrimidine ring system. This structural motif is of considerable interest in the pharmaceutical industry due to its prevalence in a variety of biologically active molecules, including kinase inhibitors. The arrangement of nitrogen atoms in the heterocyclic systems provides multiple sites for hydrogen bonding and potential coordination with biological targets, making it a privileged scaffold in drug design. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in the development of novel therapeutics. This guide will delve into these properties, providing both established data and the experimental frameworks necessary for a comprehensive characterization.

Chemical Identity and Structure

The foundational attributes of this compound are its molecular formula and weight, which are definitively established.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄ | [1][2] |

| Molecular Weight | 172.19 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| CAS Number | 1192814-34-8 | [2][3] |

| Chemical Structure | dot

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [style=solid];

} Chemical structure of this compound. | N/A |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules.

Based on the structure, the following proton signals are anticipated in a suitable deuterated solvent (e.g., DMSO-d₆):

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Pyrimidine Ring Protons: Two singlets or doublets corresponding to the protons on the pyrimidine ring.

-

Pyridine Ring Protons: A set of four signals in the aromatic region, likely exhibiting characteristic doublet, triplet, and doublet of doublets splitting patterns consistent with a 3-substituted pyridine ring.

The carbon spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (i.e., aromatic, attached to nitrogen).

A self-validating protocol for acquiring high-quality NMR data would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as it can influence the chemical shifts, particularly of the amine protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Perform a solvent suppression experiment if residual solvent signals obscure key resonances.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to observe all carbon signals as singlets.

-

An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic regions of this molecule).

-

-

2D NMR for Structural Confirmation:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and pyrimidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the connectivity between the pyridine and pyrimidine rings.

-

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 172.19). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₈N₄).

-

Fragmentation: The molecule may exhibit characteristic fragmentation patterns, such as the loss of HCN or cleavage at the bond connecting the two heterocyclic rings.

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Tandem MS (MS/MS): To induce fragmentation and aid in structural confirmation, a collision-induced dissociation (CID) experiment should be performed on the parent ion.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems.

Melting Point

The melting point is a fundamental indicator of purity and solid-state stability. While no experimental value for this compound has been reported, related aminopyrimidine derivatives often exhibit melting points in the range of 150-250 °C.

-

Instrumentation: A calibrated digital melting point apparatus should be used.

-

Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

-

Measurement: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded. The measurement should be repeated to ensure reproducibility.

Solubility

Solubility in both aqueous and organic solvents is a critical parameter for drug development, influencing formulation and bioavailability.

-

Aqueous Solubility: The presence of multiple nitrogen atoms capable of hydrogen bonding suggests some degree of aqueous solubility, which will be highly pH-dependent.

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols.

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

An excess of the solid compound is added to a known volume of the solvent.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.

-

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. This compound has multiple basic nitrogen atoms.

-

The pyridine nitrogen is expected to have a pKa around 5.

-

The pyrimidine nitrogens are generally less basic than pyridine.

-

The exocyclic amine will also have a characteristic pKa.

-

Potentiometric Titration: This is a classic and reliable method. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection points of the titration curve.

-

UV-Metric Titration: This method is useful for compounds with a UV chromophore that changes with ionization state. The absorbance at a specific wavelength is measured as a function of pH, and the pKa is determined from the resulting sigmoidal curve.

-

Capillary Electrophoresis: The mobility of the compound is measured as a function of the background electrolyte pH to determine the pKa.

Caption: Methodologies for experimental pKa determination.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Computational models can provide an estimated LogP value. For a related compound, 4-(pyridin-3-yl)pyrimidin-2-amine, the calculated XLogP3 is 0.4[4], suggesting that this compound is likely to be a relatively polar molecule.

-

Shake-Flask Method:

-

The compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken until equilibrium is established.

-

The concentrations of the compound in both the n-octanol and water layers are determined analytically.

-

LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The retention time of the compound on a calibrated C18 column is measured.

-

The LogP is then calculated based on a calibration curve generated with compounds of known LogP values. This method is high-throughput and requires less material.

-

Solid-State Properties

The solid-state properties of a compound, such as crystallinity and polymorphism, are critical for its handling, formulation, and stability.

Crystallinity

The crystalline form of a drug substance is generally preferred due to its stability.

-

X-Ray Powder Diffraction (XRPD): A crystalline solid will produce a characteristic diffraction pattern of sharp peaks, whereas an amorphous solid will show a broad halo.

-

Differential Scanning Calorimetry (DSC): A crystalline solid will typically exhibit a sharp endothermic peak corresponding to its melting point.

-

Polarized Light Microscopy (PLM): Crystalline materials are often birefringent and will be visible under cross-polarized light.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties. A thorough polymorph screen is essential in drug development.

A systematic screen should be conducted by crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). Each solid form should then be analyzed by XRPD, DSC, and thermal gravimetric analysis (TGA).

Stability

Assessing the stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol for Stability Studies:

-

Forced Degradation Studies: The compound should be subjected to stress conditions (e.g., heat, humidity, light, and acidic/basic/oxidative environments) according to ICH guidelines.

-

Analytical Method: A stability-indicating HPLC method must be developed and validated to separate the parent compound from any degradation products.

-

Analysis: The samples are analyzed at various time points to determine the rate and extent of degradation.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has summarized its known physicochemical properties and, more importantly, has provided a comprehensive roadmap of experimental protocols for the determination of its complete physicochemical profile. The application of these methodologies will provide the robust and reliable data necessary to advance the research and development of novel therapeutics based on this promising scaffold.

References

6-(Pyridin-3-yl)pyrimidin-4-amine molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of 6-(Pyridin-3-yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary focus of this document is the precise determination and validation of its molecular weight. We delve into its fundamental physicochemical properties, structural elucidation, and the analytical techniques essential for its characterization. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, the rationale behind methodological choices, and a discussion of the compound's relevance as a structural scaffold, particularly in the development of kinase inhibitors.

Introduction

This compound is a bicyclic aromatic heterocycle containing both a pyridine and a pyrimidine ring system. This structural motif is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. The arrangement of nitrogen atoms provides key hydrogen bond donors and acceptors, making it an ideal building block for designing specific and potent inhibitors of enzymes, such as kinases. The development of novel therapeutics, including N-(pyridin-3-yl)pyrimidin-4-amine analogues as Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy, underscores the compound's importance.[1][2]

Accurate determination of the molecular weight is the most fundamental step in the chemical characterization of any compound. It serves as the initial validation of a successful synthesis and is a prerequisite for all subsequent quantitative studies, including pharmacology, toxicology, and formulation development. This guide provides a detailed framework for understanding, determining, and validating the molecular weight of this compound, grounding the theoretical calculations in practical, field-proven analytical methodologies.

Physicochemical and Structural Properties

The identity of a chemical compound is defined by its molecular formula and the specific arrangement of its constituent atoms. These factors directly determine its molecular weight and other key physical properties.

Molecular Formula and Weight

The molecular formula for this compound is C₉H₈N₄ .[3][4] Based on this formula, the molecular weight is calculated from the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

-

Monoisotopic Mass: 172.0749 u

-

Average Molecular Weight: 172.191 g/mol [3]

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value typically observed in high-resolution mass spectrometry. The average molecular weight (or molar mass) uses the weighted average of all natural isotopes of each element and is used for stoichiometric calculations in the laboratory.

Molecular Structure

The structural arrangement of this compound consists of a pyrimidine ring substituted at the 6-position with a pyridin-3-yl group and at the 4-position with an amine group.

Caption: Figure 1: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes essential identification and property data for the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₄ | [4] |

| Molecular Weight | 172.19 g/mol | [4] |

| CAS Number | 1192814-34-8 | [4][5] |

| Appearance | Solid (typical) | N/A |

| InChI Key | VPRKGLYZWQCCHU-UHFFFAOYSA-N | [3] |

Experimental Workflow for Structural and Molecular Weight Validation

A multi-pronged analytical approach is required to unambiguously confirm the structure and molecular weight of a synthesized compound. This self-validating system ensures that the material meets the required identity and purity standards for research and development.

Caption: Figure 2: Workflow for synthesis and analytical validation.

Mass Spectrometry Protocol

Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the monoisotopic mass.

Methodology:

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is highly effective for this polar molecule as it typically generates a protonated molecular ion [M+H]⁺.

-

Analysis: Perform the analysis in positive ion mode.

-

Data Interpretation:

-

Expected Result: A prominent peak should be observed at an m/z value corresponding to the protonated molecule [C₉H₈N₄ + H]⁺.

-

Calculation: 172.0749 (monoisotopic mass) + 1.0078 (mass of H⁺) = 173.0827 m/z .

-

Validation: The observed m/z value in a high-resolution instrument (e.g., TOF or Orbitrap) should match this theoretical value to within a few parts per million (ppm), confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR spectroscopy validates the specific arrangement of atoms (the molecular structure). The unique chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom results in a distinct resonance signal, providing a structural "fingerprint" of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation:

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on both the pyridine and pyrimidine rings, as well as a signal for the amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum should reveal nine distinct signals for the nine carbon atoms in the molecule, consistent with the proposed structure.

-

Validation: The combination of chemical shifts, signal integrations, and coupling patterns must be fully consistent with the structure of this compound to validate the molecular formula determined by MS.

-

Representative Synthesis

The synthesis of this compound and its analogues often involves modern cross-coupling reactions. The Suzuki reaction, which forms a carbon-carbon bond between a boronic acid and a halide, is a common and effective method.[6]

Suzuki Coupling Protocol

Causality: This protocol provides a reliable method for constructing the C-C bond between the pyrimidine and pyridine rings, starting from commercially available precursors.

Materials:

-

4-Amino-6-chloropyrimidine

-

Pyridine-3-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Bis(triphenylphosphine)palladium(II) dichloride)[6]

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup: To a reaction vessel, add 4-amino-6-chloropyrimidine (1 equivalent), pyridine-3-boronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the solvent mixture (e.g., dioxane and water in a 4:1 ratio).

-

Degassing: Bubble nitrogen or argon through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery

The this compound core is a valuable scaffold in drug discovery due to its ability to form specific interactions with protein targets. Its derivatives have shown significant potential as kinase inhibitors. Recent studies have detailed the design and synthesis of novel N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent and selective inhibitors of CDK2, a key regulator of the cell cycle that is often dysregulated in cancer.[1][2] One promising compound from such a series demonstrated significant antiproliferative activity against various cancer cell lines and induced cell cycle arrest and apoptosis.[1] The foundational knowledge of the core molecule's molecular weight and properties is critical for the design and quantitative structure-activity relationship (SAR) studies of these more complex derivatives.

Conclusion

The molecular weight of this compound is a fundamental constant, precisely determined to be 172.191 g/mol based on its molecular formula, C₉H₈N₄. This guide has detailed the robust, multi-technique workflow required for the empirical validation of this value, emphasizing the synergy between mass spectrometry for mass determination and NMR spectroscopy for structural confirmation. The protocols and rationale provided herein serve as a trusted resource for researchers, ensuring the integrity and quality of this important chemical building block in its application toward the development of novel therapeutics.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1192814-34-8 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of 6-(Pyridin-3-yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The N-(pyridin-3-yl)pyrimidin-4-amine core is featured in a variety of kinase inhibitors, making its efficient synthesis a critical topic for researchers in the field.[1][2] This document details a robust and widely applicable convergent synthesis strategy, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the synthesis of key intermediates, provide detailed, field-proven experimental protocols, and explain the underlying mechanistic principles that govern these transformations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important molecular entity.

Retrosynthetic Analysis and Strategy

The most logical and efficient approach to constructing this compound (1 ) is through a convergent strategy. This involves the synthesis of two key heterocyclic fragments followed by their strategic coupling. The primary disconnection is at the C-C bond between the pyrimidine and pyridine rings. This bond is ideally formed using a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being the preferred method due to its high functional group tolerance and the relative stability and low toxicity of its boronic acid reagents.[3][4]

This retrosynthetic analysis identifies two critical intermediates:

-

Pyrimidine Core (Electrophile): 4-Amino-6-chloropyrimidine (2 )

-

Pyridine Fragment (Nucleophile): Pyridine-3-boronic acid (3 )

An alternative, though less common due to the high toxicity of organotin reagents, is the Stille coupling, which would utilize 3-(tributylstannyl)pyridine as the coupling partner.[5] This guide will focus on the more practical Suzuki pathway.

References

- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

A-Z Guide to 6-(Pyridin-3-yl)pyrimidin-4-amine: A Privileged Scaffold in Kinase Inhibition

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a comprehensive technical overview of a key exemplar of this class: 6-(Pyridin-3-yl)pyrimidin-4-amine. We will dissect its chemical identity, explore robust synthetic and purification strategies, and delve into its mechanistic role as a pharmacophore in targeting critical signaling pathways, such as those mediated by Cyclin-Dependent Kinase 2 (CDK2). This document serves as a foundational resource for researchers aiming to leverage this scaffold in the development of next-generation therapeutics. Detailed experimental protocols, mechanistic diagrams, and structure-activity relationship (SAR) insights are provided to bridge theoretical knowledge with practical application in a drug discovery context.

Introduction to a Privileged Heterocyclic Scaffold

The fusion of pyridine and pyrimidine rings creates a heterocyclic system with a unique distribution of hydrogen bond donors and acceptors, making it an ideal framework for interacting with the ATP-binding pocket of protein kinases. This compound, in particular, has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Its derivatives are key components in a variety of kinase inhibitors, including those targeting oncogenic pathways.[1][2] The significance of this scaffold lies in its synthetic tractability and the nuanced structure-activity relationships that can be explored through substitution on both the pyrimidine and pyridine rings. Recent studies have highlighted analogues of N-(pyridin-3-yl)pyrimidin-4-amine as potent inhibitors of CDK2, a crucial regulator of the cell cycle, underscoring its relevance in cancer therapy.[2][3]

Chemical Identity

Precise identification is paramount for regulatory compliance and scientific reproducibility. The compound is unambiguously defined by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1192814-34-8 | [4][5] |

| Molecular Formula | C₉H₈N₄ | [5][6] |

| Molecular Weight | 172.19 g/mol | [5][6] |

| Canonical SMILES | C1=CN=C(C=C1)C2=CN=C(N=C2)N | N/A |

| InChI Key | VPRKGLYZWQCCHU-UHFFFAOYSA-N | [6] |

Synthetic and Analytical Methodologies

The synthesis of this compound and its analogues typically relies on well-established cross-coupling reactions, most notably the Suzuki coupling. This approach offers a versatile and efficient means to form the critical carbon-carbon bond between the pyrimidine and pyridine rings.

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the C-C bond between the two heterocyclic rings, leading to a halogenated pyrimidine and a pyridineboronic acid (or ester) as key synthons. This retrosynthetic pathway is highly efficient and modular, allowing for the generation of diverse analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 1192814-34-8 [chemicalbook.com]

- 5. This compound | 1192814-34-8 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to the ¹³C NMR Spectroscopic Analysis of 6-(Pyridin-3-yl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Moving beyond a simple recitation of data, this document elucidates the foundational principles, predictive methodologies, and robust experimental protocols necessary for unambiguous structural characterization. We will explore the intricate electronic environment of the molecule, predict the chemical shift for each carbon nucleus with detailed justifications, and present a self-validating experimental workflow that ensures data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural elucidation of complex heteroaromatic compounds.

Introduction: The Structural Imperative

This compound belongs to a class of nitrogen-rich heterocyclic compounds that are privileged structures in modern drug discovery. The precise arrangement of its pyridine and pyrimidine rings, along with the amine substituent, dictates its three-dimensional shape, electronic properties, and ultimately, its biological activity. Consequently, unambiguous confirmation of its covalent structure is a non-negotiable prerequisite for any further research or development.

¹³C NMR spectroscopy stands as a cornerstone technique for this purpose. Unlike ¹H NMR, which focuses on the proton environment, ¹³C NMR directly probes the carbon skeleton of the molecule, providing a unique fingerprint of its structure. Each carbon atom in a distinct electronic environment yields a discrete signal, and the position of this signal (the chemical shift, δ) is exquisitely sensitive to factors like hybridization, substituent effects, and proximity to electronegative atoms.[3] This guide will systematically deconstruct the expected ¹³C NMR spectrum of the title compound.

Foundational Principles & Predictive Analysis

The chemical shift of a given carbon atom in this compound is governed by the interplay of inductive and resonance effects from the nitrogen atoms and the amine substituent. The inherent electronegativity of nitrogen deshields adjacent carbons, shifting their signals to a higher frequency (downfield). Conversely, the electron-donating nature of the amino group introduces shielding effects, particularly at the ortho and para positions.

To predict the spectrum, we will analyze the two heterocyclic rings independently before considering the complete structure.

The Pyridine Ring (C2' to C6')

In a simple pyridine ring, carbons adjacent to the nitrogen (C2, C6) are the most deshielded, typically appearing around 150 ppm. The carbon para to the nitrogen (C4) is next at ~136 ppm, while the meta carbons (C3, C5) are the most shielded, appearing around 124 ppm.[4] In our molecule, the pyridine is 3-substituted, meaning the pyrimidine ring is attached at the C3' position. This substitution will further influence the local electronic environment.

The Pyrimidine Ring (C2, C4, C5, C6)

The pyrimidine ring contains two nitrogen atoms, leading to more pronounced deshielding effects.

-

C2, C4, and C6: These carbons are directly bonded to one or two nitrogen atoms. C4, bonded to two nitrogens (in the ring and the exocyclic amine) and C6, bonded to a nitrogen and the pyridine ring, are expected to be significantly downfield. C2 is also adjacent to two ring nitrogens.

-

C4-NH₂ Group: The amino group at the C4 position is a strong electron-donating group. This will cause significant shielding (an upfield shift) of C4 itself and, to a lesser extent, C5.

-

C5: This is the only CH carbon in the pyrimidine ring and is expected to be the most shielded carbon within this ring system.

-

C6: As a quaternary carbon linking the two rings, its signal is expected to be weak due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[3]

The diagram below illustrates the IUPAC numbering for the target molecule, which will be used for all spectral assignments.

Caption: Molecular structure and carbon numbering scheme.

Predicted Chemical Shifts

Combining literature data for substituted pyridines and pyrimidines with computational prediction tools allows for a robust estimation of the ¹³C NMR spectrum.[5][6][7] The following table summarizes the predicted chemical shifts and provides a rationale for each assignment.

| Carbon Atom | Predicted δ (ppm) | Rationale & Key Influences | Signal Intensity |

| C4 | 164 - 168 | Bonded to two ring nitrogens and an exocyclic amino group; highly deshielded. | Medium |

| C2 | 161 - 165 | Positioned between two highly electronegative nitrogen atoms. | Medium |

| C6 | 158 - 162 | Quaternary carbon, deshielded by adjacent N1 and the attached pyridine ring. | Weak |

| C2' | 150 - 154 | ortho to pyridine nitrogen (N1'), strong deshielding. | Strong |

| C6' | 147 - 151 | ortho to pyridine nitrogen (N1'), strong deshielding. | Strong |

| C4' | 135 - 139 | para to pyridine nitrogen, moderately deshielded. | Strong |

| C3' | 130 - 134 | Quaternary carbon, attached to the pyrimidine ring. | Weak |

| C5' | 123 - 127 | meta to pyridine nitrogen, least affected by N electronegativity. | Strong |

| C5 | 105 - 110 | Shielded by the C4-amino group and only adjacent to one nitrogen (N1). | Strong |

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality, unambiguous ¹³C NMR data. The inclusion of 2D NMR experiments serves as an internal validation step to confirm the assignments made from the 1D spectrum.

Caption: Standard workflow for ¹³C NMR analysis.

Detailed Step-by-Step Methodology

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 20-30 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this class of compounds due to its high polarity, ensuring complete dissolution, and its high boiling point, which provides a stable sample.[8]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add the DMSO-d₆ and gently vortex or sonicate until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm high-precision NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

Protocol 2: ¹³C{¹H} NMR Data Acquisition

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform automatic or manual tuning and matching of the probe for the ¹³C frequency to maximize signal sensitivity. Shim the magnetic field to achieve optimal resolution.

-

Acquisition Parameters:

-

Pulse Sequence: Utilize a standard single-pulse experiment with proton decoupling, such as 'zgpg30' (on Bruker systems). This sequence uses a 30° pulse angle to allow for a shorter relaxation delay.

-

Relaxation Delay (D1): Set to 2.0 seconds. While shorter than the full T₁ relaxation time for quaternary carbons, this is a good compromise between signal intensity and experiment time for a general survey spectrum. For quantitative analysis, a much longer delay (5x the longest T₁) would be necessary.

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Number of Scans (NS): Set between 1024 to 4096 scans. A higher number of scans will be required to obtain a good signal-to-noise ratio, especially for the weak quaternary carbon signals.

-

Structural Confirmation with 2D NMR

To eliminate any ambiguity in the assignments, two key 2D NMR experiments are strongly recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It will definitively identify the protonated carbons (C5, C2', C4', C5', C6') and distinguish them from the non-protonated (quaternary) carbons (C2, C4, C6, C3').

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is invaluable for assigning quaternary carbons by observing their correlations to nearby protons. For example, the quaternary carbon C6 should show a correlation to the proton on C5, confirming its position.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its definitive structural elucidation. A thorough understanding of the electronic effects within the heteroaromatic system allows for a highly accurate prediction of the chemical shifts. By following a robust experimental protocol that includes not only a standard 1D ¹³C{¹H} experiment but also confirmatory 2D HSQC and HMBC experiments, researchers can achieve unambiguous and reliable characterization of this important molecular scaffold. This analytical rigor is fundamental to ensuring the integrity of data in any chemical or pharmaceutical research endeavor.

References

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. testbook.com [testbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Visualizer loader [nmrdb.org]

- 8. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as the foundational framework for a multitude of biologically active agents. Its inherent structural features—notably the hydrogen bond donors and acceptors strategically positioned on the pyrimidine and pyridine rings—facilitate potent and often selective interactions with various biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel derivatives based on this core. We will dissect the primary therapeutic application of these compounds as anticancer agents, with a particular focus on their role as kinase inhibitors, and also explore their expanding repertoire of activities, including antimicrobial and antioxidant effects. This document is designed to be a functional resource, replete with detailed experimental protocols, comparative data analysis, and mechanistic insights to empower researchers in the field.

Introduction: The Strategic Importance of the Pyridinyl-Pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of drug discovery, with the pyrimidine ring being a particularly notable component found in the natural nucleobases (cytosine, thymine, uracil) and numerous FDA-approved drugs.[1] The fusion of a pyrimidine ring with a pyridine moiety, specifically in the N-(pyridin-3-yl)pyrimidin-4-amine configuration, creates a bio-isosterically rich scaffold that can mimic the purine core of ATP, the universal energy currency for enzymatic reactions, including those catalyzed by protein kinases.

This structural mimicry is the lynchpin of their therapeutic potential. Kinases are a family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most prominently cancer.[2] The N-(pyridin-3-yl)pyrimidin-4-amine core is adept at fitting into the ATP-binding pocket of various kinases, establishing critical hydrogen bonds and hydrophobic interactions that lead to potent inhibition.[3] Consequently, extensive research has been dedicated to modifying this scaffold to achieve high potency and selectivity against specific kinase targets.

Anticancer Activity: A Multi-Mechanistic Approach

The predominant therapeutic investigation surrounding these derivatives is in oncology. Their anticancer effects are not monolithic but are achieved through several distinct and potent mechanisms of action.

Mechanism I: Cell Cycle Arrest via Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The cell cycle is a tightly regulated process, and its uncontrolled progression is a fundamental characteristic of cancer.[2] Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, act as the engine of the cell cycle. CDK2, in particular, is crucial for the G1 to S phase transition. Its dysregulation is a significant contributor to the proliferation of numerous cancer types, making it a validated and compelling target for cancer therapy.[4][5]

Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been engineered as highly potent CDK2 inhibitors.[6] These compounds function as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of its downstream substrates.

Caption: CDK2 Inhibition Pathway by N-(pyridin-3-yl)pyrimidin-4-amine Derivatives.

Mechanistic studies have confirmed that potent derivatives induce cell cycle arrest and apoptosis in a concentration-dependent manner.[6] For instance, compound 7l from one study demonstrated a potent CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM.[6]

| Compound | Target | IC₅₀ (nM)[6] | Cell Line | Antiproliferative IC₅₀ (µM)[6] |

| 7l | CDK2/cyclin A2 | 64.42 | MV4-11 (Leukemia) | 0.83 |

| HT-29 (Colon) | 2.12 | |||

| MCF-7 (Breast) | 3.12 | |||

| HeLa (Cervical) | 8.61 | |||

| AZD5438 (Ref.) | CDK2/cyclin A2 | Similar to 7l | - | - |

| Palbociclib (Ref.) | CDK4/6 | - | - | Comparable to 7l |

A noteworthy aspect of these compounds is their selectivity; they often exhibit lower toxicity towards normal cell lines (e.g., HEK293) compared to cancer cells, indicating a favorable therapeutic window.[6]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against CDK2.

-

Materials: Recombinant human CDK2/Cyclin A2 enzyme, Histone H1 substrate, ATP, test compounds, kinase buffer, 96-well plates, radiometric or luminescence-based detection system.

-

Procedure:

-

Serially dilute the test compounds in DMSO to achieve a range of concentrations.

-

In a 96-well plate, add 10 µL of diluted compound solution to each well.

-

Add 20 µL of a solution containing the CDK2/Cyclin A2 enzyme and Histone H1 substrate in kinase buffer.

-

Pre-incubate the plate at room temperature for 15 minutes to allow compound binding.

-

Initiate the kinase reaction by adding 20 µL of ATP solution (containing [γ-³²P]ATP for radiometric assay or standard ATP for luminescence assay).

-

Incubate the reaction at 30°C for 60 minutes.

-

For Radiometric Assay: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For Luminescence Assay (e.g., Kinase-Glo®): Add an equal volume of the detection reagent, which measures the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Mechanism II: Induction of Methuosis

Beyond classical apoptosis, inducing alternative cell death pathways is a promising strategy to overcome drug resistance. Methuosis is a form of non-apoptotic programmed cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[7] Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent and selective methuosis inducers.[7]

Compound 12A , a notable example, effectively induces methuosis in cancer cells with high pan-cytotoxicity against various cancer cell lines, while remaining largely non-toxic to normal human cells.[7] Mechanistic studies indicate that the vacuoles originate from the endoplasmic reticulum (ER) and are associated with ER stress, involving the activation of the MAPK/JNK signaling pathway.[7]

Caption: Workflow for the Induction of Methuosis by Select Derivatives.

Broad-Spectrum Antiproliferative Activity

The N-(pyridin-3-yl)pyrimidin-4-amine core has been incorporated into a wide array of derivatives that exhibit potent growth-inhibitory activities against diverse panels of human tumor cell lines, including those representing leukemia, lung, colon, breast, and renal cancers.[8][9][10]

-

Objective: To assess the cytotoxicity of test compounds on cancer cell lines.

-

Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO) and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration to determine the IC₅₀ value.

-

Other Biological Activities: Expanding the Horizon

While the focus has been on anticancer applications, certain derivatives display other valuable biological properties.

Antimicrobial and Antioxidant Activities

A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their antimicrobial and antioxidant potential.[11][12]

| Activity | Finding |

| Antimicrobial | Compounds 4b, 4c, and 4e showed moderate activity against tested bacterial and fungal strains.[11] |

| Antioxidant | Compounds 4b and 4c demonstrated good radical-scavenging activity in the DPPH assay.[11] |

These findings suggest that the scaffold can be tuned to target microbial pathogens or to mitigate oxidative stress, opening avenues for research in infectious diseases and inflammatory conditions.

-

Objective: To measure the antioxidant capacity of the test compounds.

-

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, leading to a color change from purple to yellow, which can be measured spectrophotometrically.

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

General Synthesis and Workflow

The synthesis of these derivatives typically follows a convergent strategy, allowing for modular assembly and the creation of diverse chemical libraries.

Caption: General Drug Discovery Workflow for Novel Derivatives.

Conclusion and Future Perspectives

The N-(pyridin-3-yl)pyrimidin-4-amine framework is a remarkably versatile and potent scaffold in drug discovery. The extensive research highlighted in this guide underscores its profound impact on oncology, primarily through the targeted inhibition of protein kinases like CDK2 and the novel induction of methuosis. The structure-activity relationship studies have shown that subtle modifications to the core can dramatically influence potency and selectivity, offering a fertile ground for further optimization.

Future work should focus on:

-

Improving Kinase Selectivity: Developing derivatives with high selectivity for specific kinases to minimize off-target effects and enhance the therapeutic index.

-

Exploring Other Targets: While Bcr-Abl[13] and other kinases have been explored, a systematic screening against a broader kinase panel could uncover novel therapeutic applications.

-

In Vivo Efficacy: Translating the promising in vitro results into robust in vivo animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents to overcome drug resistance.

This class of compounds holds immense promise, and with continued interdisciplinary efforts in chemistry, biology, and pharmacology, N-(pyridin-3-yl)pyrimidin-4-amine derivatives are poised to deliver the next generation of targeted therapies.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. research.aston.ac.uk [research.aston.ac.uk]

- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 10. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 6-(Pyridin-3-yl)pyrimidin-4-amine Bioactivity

Abstract: In the landscape of contemporary drug discovery, computational methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive technical overview of the in silico workflow for predicting the bioactivity of 6-(Pyridin-3-yl)pyrimidin-4-amine, a heterocyclic scaffold with significant therapeutic potential. Intended for researchers, medicinal chemists, and computational biologists, this document delineates a multi-faceted approach, commencing with foundational ligand and target analysis, and progressing through rigorous computational techniques including molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations. Each section is designed to offer not only a step-by-step protocol but also the underlying scientific rationale, ensuring a blend of practical instruction and theoretical depth. The overarching goal is to equip the reader with the expertise to construct a robust bioactivity profile for this molecule and its analogues, thereby accelerating their journey from hit identification to lead optimization.

Introduction to this compound and the Imperative of In Silico Bioactivity Prediction

The convergence of high-performance computing and burgeoning biological data has catalyzed a paradigm shift in pharmaceutical research. In silico techniques are no longer ancillary but are now central to modern drug discovery pipelines, offering a rational and resource-efficient means to navigate the vast chemical space.[1][2]

Chemical Identity and Structural Features of the Core Scaffold

This compound is a small molecule characterized by a pyrimidine ring linked to a pyridine ring.[3] Its chemical formula is C9H8N4, and it has a molecular weight of 172.191 g/mol .[3] The presence of nitrogen-containing heterocycles is a common feature in many approved drugs, often contributing to crucial hydrogen bonding interactions with biological targets. The structural rigidity of the dual-ring system, coupled with the hydrogen bond donor/acceptor capabilities of the amine and nitrogen atoms, makes this scaffold a promising candidate for interacting with various protein active sites, particularly protein kinases. Indeed, analogues of this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and other kinases.[4][5][6][7]

The Rationale for Computational Prediction in Early-Stage Drug Discovery

The initial phases of drug discovery are fraught with high attrition rates. Computational screening allows for the rapid assessment of large virtual libraries of compounds against a biological target, prioritizing those with the highest likelihood of activity for subsequent experimental validation.[8][9] This approach significantly reduces the time and cost associated with bringing a new therapeutic to market.[8] For a molecule like this compound, in silico methods can predict its potential targets, binding affinity, and even its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[10]

Overview of the Predictive Workflow

A robust in silico bioactivity prediction workflow is multi-tiered, integrating data from various computational methods to build a comprehensive profile of the molecule . This guide will detail a workflow that encompasses both ligand-based and structure-based approaches.

Caption: A generalized workflow for in silico bioactivity prediction.

Foundational Steps: Ligand Preparation and Target Identification

The fidelity of any in silico prediction is fundamentally dependent on the quality of the input data. Therefore, meticulous preparation of the ligand (this compound) and accurate identification of its potential biological targets are paramount.

Protocol: Ligand Preparation for Computational Modeling

-

Obtain 2D Structure: Draw the structure of this compound in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve it from a database like PubChem.[11]

-

Convert to 3D: Use a molecular modeling software (e.g., Discovery Studio, MOE) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is crucial for subsequent docking and modeling studies.

-

Assign Protonation States and Charges: At physiological pH (around 7.4), certain functional groups may be protonated or deprotonated. It is essential to assign the correct protonation states and partial charges to the atoms of the ligand.

Target Identification and Prioritization Strategies

Identifying the most probable biological targets for a novel compound can be approached from several angles.

Publicly accessible databases are invaluable resources for identifying potential targets based on the principle that structurally similar molecules often exhibit similar biological activities.[12]

-

ChEMBL: A database of bioactive molecules with drug-like properties, containing curated information on compound-target interactions.[11][13][14] A similarity search with this compound can reveal known targets of analogous compounds.

-

PubChem: A vast repository of chemical information, including bioassay data that can link chemical structures to biological activities.[11]

-

BindingDB: Focuses on protein-small molecule interactions, providing binding affinity data that can be used for target validation.[11]

A thorough review of the scientific literature for compounds containing the pyridinyl-pyrimidine scaffold can provide insights into their biological activities. For instance, studies have shown that N-(pyridin-3-yl)pyrimidin-4-amine analogues can act as CDK2 inhibitors for cancer therapy.[5][7]

Target-Based Prediction: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex.[1][15]

The Theory and Application of Molecular Docking

The core of molecular docking involves two main components: a search algorithm to explore the conformational space of the ligand within the active site of the receptor, and a scoring function to estimate the binding energy for each conformation.[1] This method is instrumental in virtual screening and lead optimization.[1]

Protocol: Step-by-Step Molecular Docking Workflow

-

Receptor Preparation:

-

Ligand Preparation:

-

Grid Generation and Docking Parameterization:

-

Define the binding site on the receptor, typically by creating a grid box that encompasses the active site residues.[15]

-

Set the parameters for the docking algorithm, such as the number of genetic algorithm runs and the exhaustiveness of the search.

-

-

Execution and Analysis of Docking Results:

-

Run the docking simulation.[15]

-

Analyze the output, which will include the predicted binding poses and their corresponding docking scores. Lower docking scores generally indicate stronger binding affinity.[15]

-

Visualize the top-ranked poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Caption: A simplified workflow for molecular docking.

Interpreting Docking Scores and Binding Poses

While the docking score provides a quantitative estimate of binding affinity, it is crucial to visually inspect the binding pose to ensure that the predicted interactions are chemically reasonable. The formation of key hydrogen bonds and favorable hydrophobic contacts with active site residues provides stronger evidence for a plausible binding mode.

| Parameter | Interpretation |

| Docking Score (e.g., kcal/mol) | A lower value typically indicates a more favorable binding energy. |

| Hydrogen Bonds | The presence of hydrogen bonds with key active site residues is a strong indicator of specific binding. |

| Hydrophobic Interactions | Favorable hydrophobic contacts contribute significantly to binding affinity. |

| Root Mean Square Deviation (RMSD) | When re-docking a co-crystallized ligand, a low RMSD (< 2.0 Å) between the docked pose and the crystal structure validates the docking protocol. |

Ligand-Based Prediction: Pharmacophore Modeling and QSAR

When the 3D structure of the target is unknown, ligand-based methods can be employed to predict bioactivity.[18]

Pharmacophore Hypothesis Generation

A pharmacophore is an abstract representation of the molecular features that are essential for biological activity.[19][20] These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.[20]

-

Collect a set of known active compounds for the target of interest.

-

Align the molecules based on their common structural features.

-

Identify the common pharmacophoric features that are present in all active compounds.

-

Generate a pharmacophore hypothesis that can be used to screen for new, structurally diverse compounds with the potential for similar biological activity.[19]

Caption: The process of generating a pharmacophore hypothesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity.[8][21]

QSAR models are based on the premise that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[9][12] These models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to biological activity.[9][21]

-

Data Collection: Compile a dataset of compounds with known biological activities (e.g., IC50 values).

-

Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, electronic, and geometric descriptors.[9]

-

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the biological activity.[12]

-

Model Validation: Rigorously validate the QSAR model to ensure its predictive power. This involves both internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

Advanced Simulation: Molecular Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a protein-ligand complex over time.[22][23]

Rationale for Molecular Dynamics in Validating Binding Stability

While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal important conformational changes in both the ligand and the protein.[23]

Protocol: Setting Up and Running a Molecular Dynamics Simulation

-

System Preparation: Use the best-ranked pose from molecular docking as the starting structure. Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.

-

Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Gradually heat the system to the desired temperature and then run a short equilibration simulation to allow the system to relax.

-

Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational space.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, calculate binding free energies, and identify key residues involved in binding.[24]

Data Synthesis and Interpretation: Building a Bioactivity Profile

The true power of in silico prediction lies in the integration of data from multiple computational methods to build a cohesive and reliable bioactivity profile.

Integrating Evidence from Multiple In Silico Methods

A compound that is predicted to be active by multiple, independent methods is a more promising candidate for experimental testing. For example, a high docking score, a good fit to a pharmacophore model, and a stable binding pose in an MD simulation collectively provide strong evidence for bioactivity.

Case Study: Hypothetical Kinase Target

Let's assume that our initial target identification suggests that this compound may be an inhibitor of a specific protein kinase.

| Method | Predicted Outcome | Interpretation |

| Molecular Docking | Docking score of -9.5 kcal/mol; hydrogen bonds to hinge region residues. | Strong predicted binding affinity, characteristic of kinase inhibitors. |